N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
Description
This compound is a thiazole-containing carboxamide derivative with a benzylpiperidinyl substituent. Its structure features a central thiazol-2-yl ring linked to a cyclopentanecarboxamide group and a benzylpiperidin-4-yl moiety via a ketone-ethylamino bridge. The benzylpiperidine group may enhance lipophilicity and blood-brain barrier permeability, while the thiazole and carboxamide motifs are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-21(14-20-16-30-23(25-20)26-22(29)18-8-4-5-9-18)24-19-10-12-27(13-11-19)15-17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCPMFUWIPWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Muscarinic Receptor 4 (M4) . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various neurological functions, including memory, learning, and motor control.
Mode of Action
This compound acts as an antagonist at the M4 receptor. An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of acetylcholine (a neurotransmitter) at the M4 receptor, thereby modulating the neurological functions that this receptor is involved in.
Biochemical Pathways
The antagonism of the M4 receptor by this compound affects the cholinergic pathways in the brain. These pathways are involved in numerous cognitive functions, including attention, learning, and memory. By blocking the M4 receptor, this compound can modulate these pathways and potentially alter these cognitive functions.
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability and be able to cross the blood-brain barrier to exert its effects in the brain.
Result of Action
The antagonism of the M4 receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neurotransmitter release, alterations in neuronal firing rates, and modifications of synaptic plasticity. These changes can, in turn, affect various cognitive functions, potentially leading to improvements in conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the individual (such as their age, health status, and genetic makeup), and the specific characteristics of the M4 receptors (such as their density and distribution) can all affect the compound’s action, efficacy, and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Findings:
Structural Flexibility vs. Rigidity: The target compound’s cyclopentanecarboxamide provides moderate steric bulk compared to the cyclopropane in Compound 74 , which may balance metabolic stability and target binding.
Halogenated groups (e.g., bromo in Compound 4, chloro in Compound 28) are associated with enhanced target affinity and metabolic resistance, though they may increase toxicity risks .
Pharmacokinetic Considerations :
- Piperazine derivatives (e.g., Compound 4 ) are often used to improve solubility and bioavailability in oral formulations , whereas benzylpiperidine in the target compound may prioritize brain exposure over systemic absorption.
- The thiazole ring in all analogs serves as a rigid scaffold for positioning functional groups, but substituents on the thiazole nitrogen (e.g., carboxamide vs. urea) dictate electronic and steric interactions with targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
